molecular formula C21H22N4O4S2 B2385551 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392294-62-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2385551
CAS No.: 392294-62-1
M. Wt: 458.55
InChI Key: OCCLFBZKEQYWLX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including an amide group, a thiadiazole ring, and methoxy groups. These groups often contribute to the reactivity and potential biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the amide group and the thiadiazole ring would likely have a significant impact on the molecule’s shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and boiling/melting points .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Mechanisms in Organic Synthesis : The synthesis of thiadiazole derivatives, like N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, often involves condensation reactions of thiobenzamides or N-substituted thioureas, which are key in understanding the reaction mechanisms in organic synthesis (Forlani et al., 2000).

Pharmaceutical Research

  • Antiproliferative and Antimicrobial Properties : Compounds with a 1,3,4-thiadiazole core, similar to the compound , have been shown to possess significant DNA protective ability and antimicrobial activity. This highlights their potential use in the development of new pharmaceuticals (Gür et al., 2020).

Material Science

  • Photodynamic Therapy : Certain derivatives of 1,3,4-thiadiazole, which are structurally related to this compound, have been studied for their suitability in photodynamic therapy, particularly in the treatment of cancer (Pişkin et al., 2020).

  • Polymer Synthesis : Some aromatic polyimides have been synthesized using similar compounds, demonstrating the role of these compounds in the development of new materials with potential applications in various industries (Butt et al., 2005).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many compounds containing a thiadiazole ring exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications, particularly in the context of medicinal chemistry .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLFBZKEQYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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